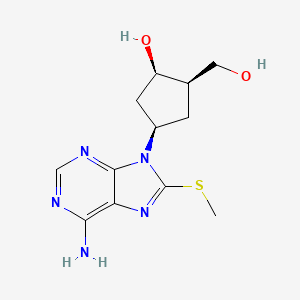
4-O-Galloylalbiflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-Galloylalbiflorin: . This compound is a galloylated derivative of albiflorin, a monoterpene glycoside. It has garnered significant attention due to its potential therapeutic properties, particularly its inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin. The process involves the esterification of albiflorin with gallic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification. The extraction process includes drying, grinding, and solvent extraction. The extracted albiflorin is then subjected to galloylation to produce this compound .
化学反応の分析
Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The galloyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various acylated derivatives.
科学的研究の応用
4-O-Galloylalbiflorin has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated cells .
Medicine:
- Potential therapeutic agent for Alzheimer’s disease due to its inhibitory effects on BACE1 .
- Studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases .
Industry:
作用機序
4-O-Galloylalbiflorin exerts its effects primarily through the inhibition of BACE1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound binds to the active site of BACE1, preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid-beta peptides . Additionally, it has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in inflammation and cell survival .
類似化合物との比較
Paeoniflorin: Another monoterpene glycoside from Paeonia lactiflora with similar anti-inflammatory and neuroprotective properties.
4’-O-Galloylpaeoniflorin: A positional isomer of 4-O-Galloylalbiflorin with similar biological activities.
Uniqueness: this compound is unique due to its specific galloylation at the 4-O position, which enhances its inhibitory effects on BACE1 compared to its analogs . This specific modification also contributes to its distinct anti-inflammatory and antioxidant properties .
特性
分子式 |
C30H32O15 |
|---|---|
分子量 |
632.6 g/mol |
IUPAC名 |
[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChIキー |
UXHIYEMICNYJGK-QKYHNZPSSA-N |
異性体SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
正規SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
